

Propargyl-PEG5-acid: A Technical Guide to Solubility in Various Solvents

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Compound of Interest

Compound Name: *Propargyl-PEG5-acid*

Cat. No.: *B610252*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of **Propargyl-PEG5-acid**, a heterobifunctional linker commonly utilized in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding the solubility of this reagent in different solvents is critical for its effective handling, formulation, and application in bioconjugation and drug delivery systems. The polyethylene glycol (PEG) spacer in **Propargyl-PEG5-acid** generally enhances its hydrophilicity and solubility in aqueous environments.^[1]

Core Data Presentation: Solubility Profile

The solubility of **Propargyl-PEG5-acid** has been characterized in a range of common laboratory solvents. While extensive quantitative data across all solvents is not readily available in published literature, a combination of qualitative and quantitative information provides a strong basis for its use.

Table 1: Solubility Data for **Propargyl-PEG5-acid** and Related Compounds

| Solvent | Propargyl- PEG5-acid | Propargyl- PEG4-acid | Propargyl- PEG3-acid | General PEG Compounds |
|--|-------------------------|-------------------------|-------------------------|--------------------------|
| Aqueous Media | | | | |
| Water | Soluble[2] | Soluble[3] | Soluble[4] | Very Soluble |
| Phosphate- Buffered Saline (PBS) | Soluble (Expected) | Soluble (Expected) | Soluble (Expected) | Very Soluble |
| Polar Aprotic Solvents | | | | |
| Dimethyl Sulfoxide (DMSO) | Soluble[2] | Soluble[3] | Soluble[4] | Soluble |
| Dimethylformami- de (DMF) | Soluble[2] | Soluble[3] | Soluble[4] | Soluble |
| Acetonitrile (ACN) | Soluble (Expected) | Soluble (Expected) | Soluble (Expected) | Soluble |
| Chlorinated Solvents | | | | |
| Dichloromethane (DCM) | Soluble[2] | Soluble[3] | Soluble[4] | Soluble |
| Chloroform | Soluble (Expected) | Soluble (Expected) | Soluble (Expected) | Soluble |
| Alcohols | | | | |
| Methanol | Soluble (Expected) | Soluble (Expected) | Soluble (Expected) | Soluble |
| Ethanol | Soluble (Expected) | Soluble (Expected) | Soluble (Expected) | Soluble |
| Co-solvent Systems | | | | |

| | | | | |
|--|-------------|--------------|--------------|----------------|
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Not Reported | Not Reported | Not Applicable |
| 10% DMSO, 90% (20% SBE- β-CD in Saline) | ≥ 2.5 mg/mL | Not Reported | Not Reported | Not Applicable |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Not Reported | Not Reported | Not Applicable |

Note: "Soluble (Expected)" is based on the general solubility characteristics of short-chain PEG compounds and the reported solubility of **Propargyl-PEG5-acid** in a variety of polar and non-polar organic solvents. Researchers should always perform their own solubility tests for specific applications.

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of **Propargyl-PEG5-acid**, based on the widely accepted shake-flask method.

Objective: To determine the saturation concentration of **Propargyl-PEG5-acid** in a specific solvent at a controlled temperature.

Materials:

- **Propargyl-PEG5-acid**
- Solvent of interest (e.g., water, ethanol, DMSO)
- Calibrated analytical balance
- Vials with screw caps
- Constant temperature shaker or incubator

- Centrifuge
- Syringes and solvent-resistant filters (e.g., PTFE, 0.22 μm)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or other quantitative analytical instrumentation.
- Volumetric flasks and pipettes

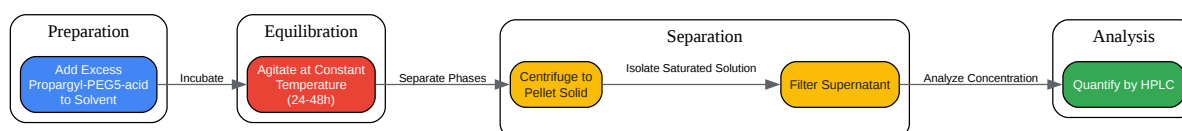
Procedure:

- Preparation of Supersaturated Solution:
 - Accurately weigh an excess amount of **Propargyl-PEG5-acid** and add it to a known volume of the solvent in a sealed vial. The goal is to have undissolved solid remaining after equilibration.
- Equilibration:
 - Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 $^{\circ}\text{C}$).
 - Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution should be in constant contact with the solid material.
- Phase Separation:
 - After equilibration, remove the vial from the shaker and let it stand to allow the undissolved solid to settle.
 - To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.
- Sample Collection:
 - Carefully withdraw a known volume of the supernatant using a syringe.

- Immediately filter the collected supernatant through a solvent-resistant syringe filter to remove any remaining solid particles.
- Quantification:
 - Prepare a series of standard solutions of **Propargyl-PEG5-acid** of known concentrations in the same solvent.
 - Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.
 - Construct a calibration curve from the standard solutions.
 - Determine the concentration of **Propargyl-PEG5-acid** in the filtered supernatant by interpolating from the calibration curve.
- Data Reporting:
 - Express the solubility in appropriate units, such as mg/mL or g/L, at the specified temperature.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of **Propargyl-PEG5-acid**.



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Caption: Workflow for determining equilibrium solubility.

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